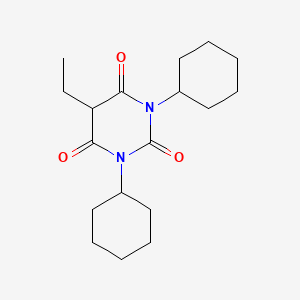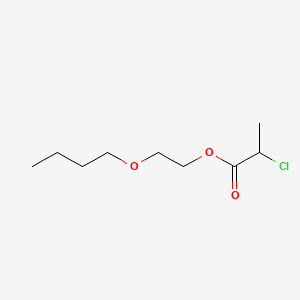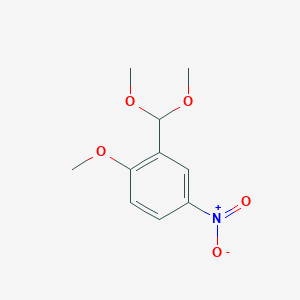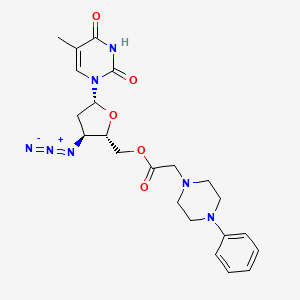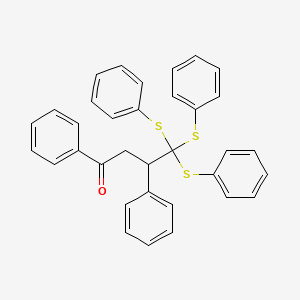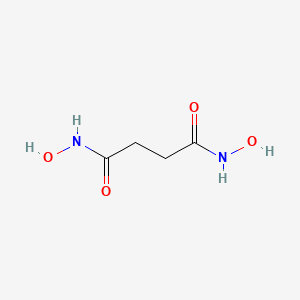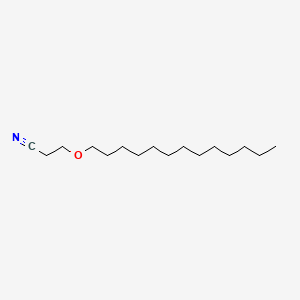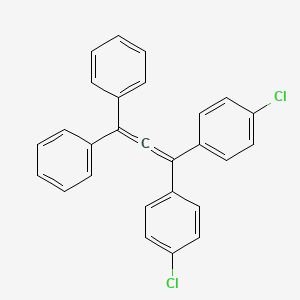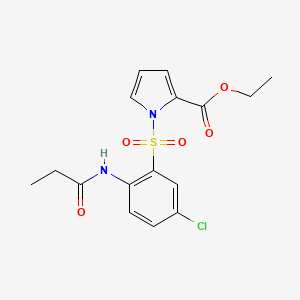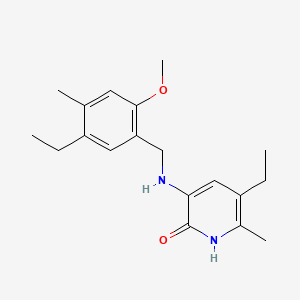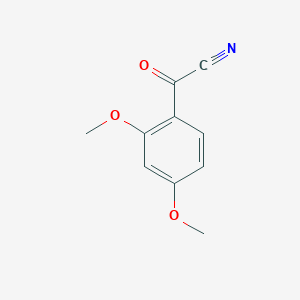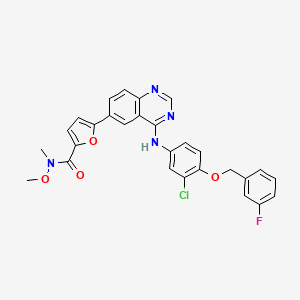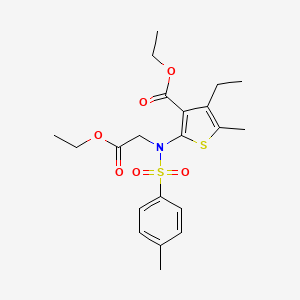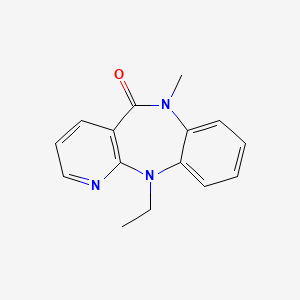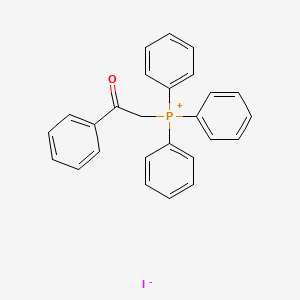
Phenacyltriphenylphosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenacyltriphenylphosphonium iodide is a chemical compound with the molecular formula C26H22OP+I-. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a phenacyl moiety, making it a versatile intermediate in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenacyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with phenacyl bromide in the presence of an iodide source. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Ph3P+PhCOCH2Br+KI→PhCOCH2PPh3+I−
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenacyltriphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and phenacyl iodide.
Reduction: It can be reduced to form triphenylphosphine and phenacyl alcohol.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the phenacyl group under mild conditions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide and phenacyl iodide.
Reduction: Triphenylphosphine and phenacyl alcohol.
Substitution: Various phenacyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenacyltriphenylphosphonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes. It also serves as a precursor for the synthesis of other phosphonium salts.
Biology: The compound is employed in the study of mitochondrial function due to its ability to target mitochondria selectively.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of phenacyltriphenylphosphonium iodide involves its ability to target specific molecular pathways. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria, where it can exert its effects. The phenacyl moiety can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components. This targeting ability makes it a valuable tool in studying mitochondrial function and developing targeted therapies.
Vergleich Mit ähnlichen Verbindungen
Phenacyltriphenylphosphonium iodide can be compared with other similar compounds such as:
Benzyltriphenylphosphonium iodide: Similar structure but
Eigenschaften
CAS-Nummer |
6230-82-6 |
|---|---|
Molekularformel |
C26H22IOP |
Molekulargewicht |
508.3 g/mol |
IUPAC-Name |
phenacyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C26H22OP.HI/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
InChI-Schlüssel |
HOFJGRYCTCIEJV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


